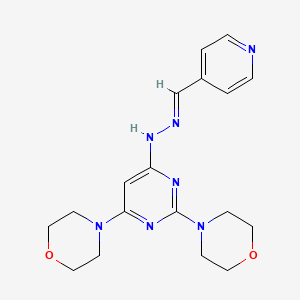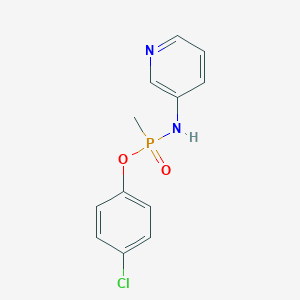
4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate (CMPPA) is a synthetic compound that belongs to the class of organophosphorus compounds. It has been widely used in scientific research as a potent acetylcholinesterase (AChE) inhibitor. CMPPA has a unique chemical structure that makes it a promising candidate for the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate has been extensively used in scientific research as an AChE inhibitor. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognition, and memory. Inhibition of AChE leads to an increase in acetylcholine levels, which can have therapeutic effects in various neurological disorders, such as Alzheimer's disease and myasthenia gravis. 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate has also been studied for its potential use as an insecticide, due to its ability to inhibit AChE in insects.
Wirkmechanismus
4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate acts as a reversible inhibitor of AChE by binding to the active site of the enzyme. The binding of 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate to AChE prevents the breakdown of acetylcholine, leading to an increase in its concentration. This, in turn, enhances cholinergic neurotransmission, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate has been shown to have potent inhibitory effects on AChE, both in vitro and in vivo. Inhibition of AChE by 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate leads to an increase in acetylcholine levels, which can have various physiological effects, such as muscle contraction, cognition, and memory. 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate has also been shown to have insecticidal effects, due to its ability to inhibit AChE in insects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate in lab experiments is its potent inhibitory effects on AChE. This makes it a valuable tool for studying the role of AChE in various physiological processes and neurological disorders. However, one of the limitations of using 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate is its toxicity, which can limit its use in certain experiments. Additionally, the synthesis of 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the use of 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate in scientific research. One area of interest is the development of new drugs and therapies for neurological disorders, such as Alzheimer's disease and myasthenia gravis, based on the inhibition of AChE by 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate. Another area of interest is the development of new insecticides based on the inhibition of AChE in insects by 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate. Additionally, further studies are needed to investigate the potential toxicity of 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate and its effects on other physiological processes.
Synthesemethoden
The synthesis of 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate involves the reaction of 4-chlorophenyl isocyanate with methyl pyridine-3-amine, followed by the reaction with diethyl phosphite. The reaction yields 4-chlorophenyl P-methyl-N-3-pyridinylphosphonamidoate as a white solid, which can be purified by recrystallization. The purity of the compound can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN2O2P/c1-18(16,15-11-3-2-8-14-9-11)17-12-6-4-10(13)5-7-12/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDMRMPPZCLXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
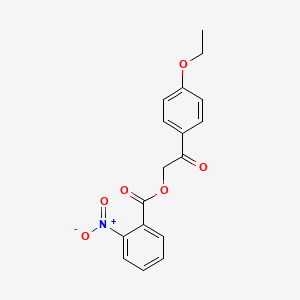
![4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)

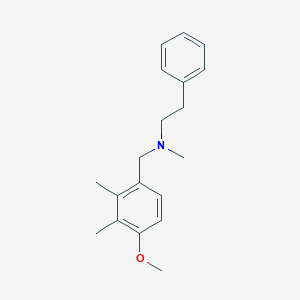
![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)
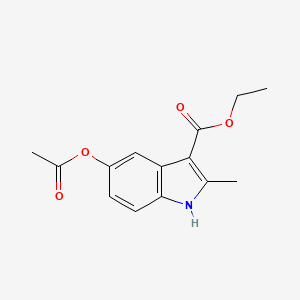

![3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5791834.png)
![2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)
